1-(2-Chloro-4-fluoro-5-nitro-phenyl)-ethanone
Overview
Description
2’-Chloro-4’-fluoro-5’-nitroacetophenone is an organic compound with the molecular formula C8H5ClFNO3 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Chloro-4’-fluoro-5’-nitroacetophenone typically involves multiple steps. One common method starts with m-fluoroaniline as the initial raw material. The process includes acetylating amino protection, Friedel-Crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The advantages of this method include easily obtained raw materials, low requirement on reaction conditions, fewer side reactions, and high yield .
Industrial Production Methods
Industrial production of 2’-Chloro-4’-fluoro-5’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-fluoro-5’-nitroacetophenone undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Typically involves concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Commonly uses reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Utilizes reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions include various substituted acetophenones and anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Chloro-4’-fluoro-5’-nitroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-fluoro-5’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-4-nitroacetophenone: Similar structure but different position of substituents.
4-Chloro-2-fluoro-5-nitroacetophenone: Another isomer with different substitution pattern.
2-Chloro-4-fluoro-5-nitrobenzoic acid: A related compound with a carboxylic acid group instead of an acetophenone moiety.
Uniqueness
2’-Chloro-4’-fluoro-5’-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSAKTUCZGZYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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